

Physicochemical properties of 5-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxy-2-tetralone

Cat. No.: B030793

[Get Quote](#)

An In-depth Technical Guide to **5-Methoxy-2-tetralone**

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of **5-Methoxy-2-tetralone** (CAS No: 32940-15-1). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document summarizes critical data in a structured format, details experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this important chemical intermediate.

Physicochemical Properties

5-Methoxy-2-tetralone is a chemical compound recognized for its role as a versatile intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).^{[1][2][3]} Its physical and chemical characteristics are crucial for its handling, storage, and application in various synthetic routes.^[2] The compound typically appears as a white to light yellow or orange-red crystalline powder or lump.^{[2][4][5]}

Data Summary

The core physicochemical properties of **5-Methoxy-2-tetralone** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	32940-15-1	[1] [4] [6] [7] [8] [9]
Molecular Formula	C ₁₁ H ₁₂ O ₂	[1] [7] [8] [9]
Molecular Weight	176.21 - 176.22 g/mol	[1] [2] [7] [8] [9]
IUPAC Name	5-methoxy-3,4-dihydro-1H-naphthalen-2-one	[2] [8]
Synonyms	3,4-Dihydro-5-methoxy-2(1H)-naphthalenone, 5-methoxy-β-tetralone	[1] [4] [7] [8] [9]
Appearance	White to Orange to Green powder to lump; Light yellow crystalline powder	[2] [4]
Melting Point	32 - 37 °C	[1] [2] [4] [6] [7] [10] [11]
Boiling Point	165 °C at 10 mmHg	[1] [4] [6] [7]
Solubility	Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate	[1] [2]
Flash Point	>230 °F (>110 °C)	[7]
Purity	>95.0% (GC)	[4]

Spectral Data

Detailed spectral analyses are critical for the structural confirmation and purity assessment of **5-Methoxy-2-tetralone**. Spectroscopic data including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) are available through various chemical data providers.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of **5-Methoxy-2-tetralone**, compiled from published literature and patents.

Synthesis Methodologies

Two primary synthetic routes for **5-Methoxy-2-tetralone** are commonly cited.

Method 1: From 3-Methoxyphenylacetic Acid

This method involves a two-step process starting from 3-methoxyphenylacetic acid.[5][17][18]

- Step 1: Formation of 3-Methoxyphenylacetyl Chloride
 - Add 1.66g (10 mmol) of 3-methoxyphenylacetic acid to a 50mL three-necked flask equipped with a condenser and a dropping funnel.
 - Place the flask in an oil bath and set the temperature to 55°C.
 - Add 10mL of thionyl chloride and 0.5mL of N,N-dimethylformamide (DMF) to the dropping funnel.
 - Once the reactor reaches 55°C, slowly add the thionyl chloride/DMF solution at a rate of approximately 0.1 mL/s.
 - After the addition is complete, increase the heating temperature to 80-90°C and stir the reaction for 3 hours.
 - Monitor the reaction completion using Thin Layer Chromatography (TLC).
 - Upon completion, the crude product containing 3-methoxyphenylacetyl chloride is purified by recrystallization in n-hexane.[5][17][18]
- Step 2: Cyclization to **5-Methoxy-2-tetralone**
 - The purified 3-methoxyphenylacetyl chloride is reacted with ethylene in the presence of a catalyst and solvent to yield a product mixture containing **5-Methoxy-2-tetralone**.[5][17][18]
 - The resulting product is then purified by reacting it with a saturated sodium bisulfite solution to form a salt.[17][18]

- The salt is subsequently treated with sodium carbonate for reduction to obtain the purified **5-Methoxy-2-tetralone**.[\[17\]](#)[\[18\]](#)

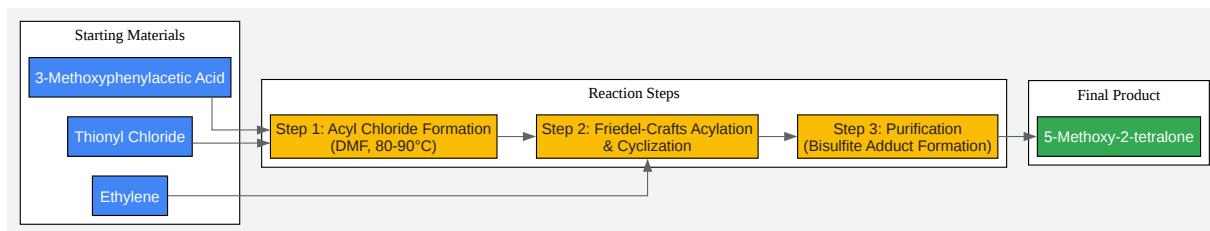
Method 2: From 1,6-Dihydroxynaphthalene

This alternative route begins with 1,6-dihydroxynaphthalene.[\[5\]](#)[\[19\]](#)

- Synthesize 1,6-dimethoxynaphthalene through the methylation of 1,6-dihydroxynaphthalene.[\[5\]](#)[\[19\]](#)
- In a reaction vessel, dissolve 1,6-dimethoxynaphthalene in anhydrous ethanol and liquid ammonia.[\[19\]](#)
- Perform a Birch reduction by adding metallic sodium in portions to the solution. The weight ratios are typically: anhydrous ethanol to 1,6-dimethoxynaphthalene (6.0-9.0:1), liquid ammonia to 1,6-dimethoxynaphthalene (0.05-0.4:1), and metallic sodium to 1,6-dimethoxynaphthalene (0.7-1.2:1).[\[5\]](#)[\[19\]](#)
- Maintain the reaction temperature between 15-35°C for a duration of 35-48 hours to yield **5-Methoxy-2-tetralone**.[\[5\]](#)[\[19\]](#)

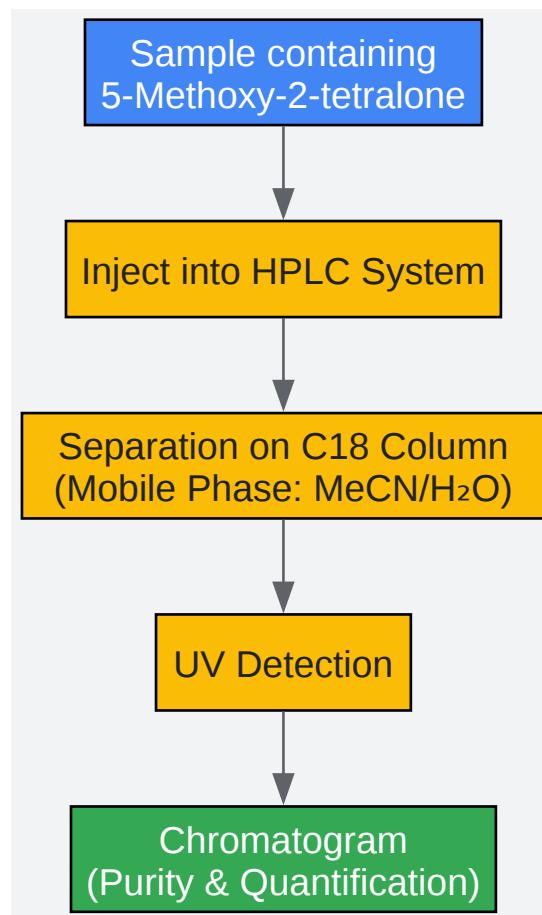
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase (RP) HPLC method can be employed for the analysis of **5-Methoxy-2-tetralone**.[\[9\]](#)

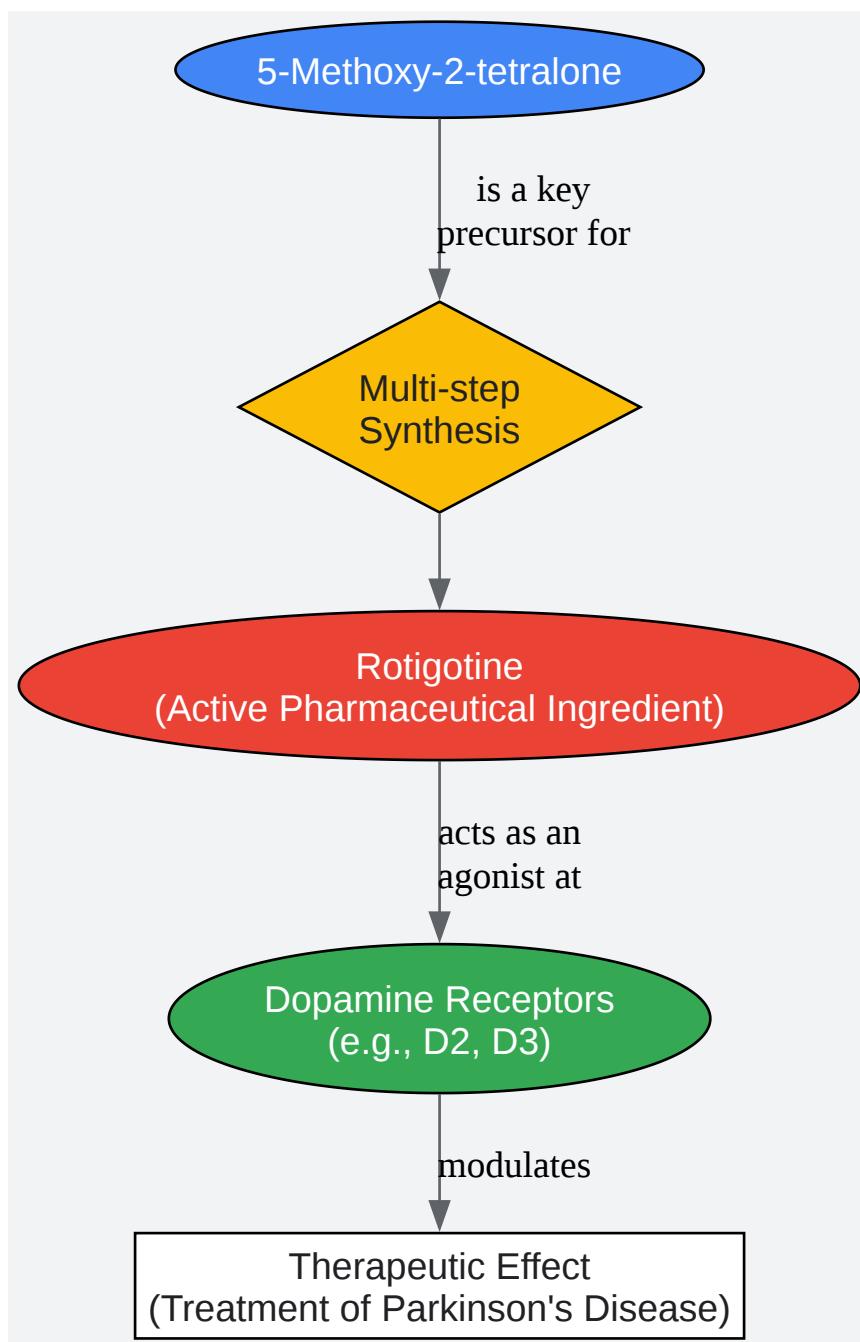

- Column: Newcrom R1 or equivalent C18 column.[\[9\]](#)
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.[\[9\]](#) For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[\[9\]](#)
- Detection: UV detection at an appropriate wavelength.
- Application: This method is scalable and suitable for purity analysis, isolation of impurities via preparative separation, and for pharmacokinetic studies.[\[9\]](#)

Applications in Drug Development and Synthesis

5-Methoxy-2-tetralone is a crucial pharmaceutical intermediate, primarily utilized in the synthesis of Rotigotine.[5][11][17] Rotigotine is a non-ergoline dopamine agonist used for the treatment of Parkinson's disease.[11][17] The structural backbone of **5-Methoxy-2-tetralone** provides a versatile platform for the chemical modifications necessary to produce this and other complex APIs.[3] It also serves as a starting material for synthesizing chiral naphthylamines.[5]


Visualizations

The following diagrams illustrate key workflows and relationships involving **5-Methoxy-2-tetralone**.


[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5-Methoxy-2-tetralone** from 3-Methoxyphenylacetic acid.

[Click to download full resolution via product page](#)

Caption: General workflow for the HPLC analysis of **5-Methoxy-2-tetralone**.

[Click to download full resolution via product page](#)

Caption: Role of **5-Methoxy-2-tetralone** as a precursor to the API Rotigotine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-methoxy-2-tetralone | 32940-15-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 5-Methoxy-2-tetralone | 32940-15-1 | TCI EUROPE N.V. [tcichemicals.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 5-Methoxy-2-tetralone | 32940-15-1 [sigmaaldrich.com]
- 7. 5-Methoxy-2-tetralone - Safety Data Sheet [chemicalbook.com]
- 8. 5-Methoxy-2-tetralone | C11H12O2 | CID 259194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Methoxy-2-tetralone | SIELC Technologies [sielc.com]
- 10. 5-Methoxy-2-tetralone | CAS#:32940-15-1 | Chemsoc [chemsoc.com]
- 11. nbinno.com [nbinno.com]
- 12. 32940-15-1|5-Methoxy-2-tetralone|BLD Pharm [bldpharm.com]
- 13. 5-Methoxy-2-tetralone(32940-15-1) 1H NMR [m.chemicalbook.com]
- 14. 6-Methoxy-2-tetralone (2472-22-2) 1H NMR spectrum [chemicalbook.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. 6-Methoxy-2-tetralone (2472-22-2) IR Spectrum [m.chemicalbook.com]
- 17. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 18. CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 19. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Physicochemical properties of 5-Methoxy-2-tetralone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030793#physicochemical-properties-of-5-methoxy-2-tetralone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com